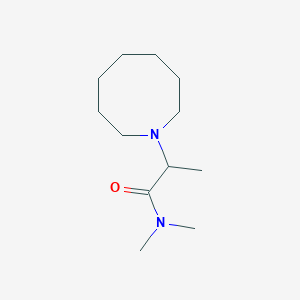
2-(dimethylamino)-N-(2,5-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-(2,5-dimethylphenyl)propanamide, commonly known as DMMDA, is a synthetic compound that belongs to the family of phenethylamines. It has been found to have potential applications in scientific research due to its unique structure and properties.
Scientific Research Applications
DMMDA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes DMMDA a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Mechanism of Action
DMMDA binds to the 5-HT2A and 5-HT2C receptors with high affinity, leading to the activation of downstream signaling pathways. This results in a variety of physiological and behavioral effects, including changes in mood, perception, and cognition. The exact mechanism of action of DMMDA is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
DMMDA has been found to produce a range of biochemical and physiological effects in animal models and in vitro systems. These include changes in neurotransmitter release, alterations in neuronal activity, and modulation of gene expression. DMMDA has also been shown to induce behavioral effects such as hyperactivity, stereotypy, and changes in locomotor activity.
Advantages and Limitations for Lab Experiments
DMMDA has several advantages for use in scientific research. It is a highly selective agonist for the 5-HT2A and 5-HT2C receptors, allowing for precise manipulation of these receptors in experimental systems. It also has a relatively long half-life, which makes it useful for studying the long-term effects of receptor activation. However, DMMDA has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, its effects can be highly variable depending on the dose and route of administration.
Future Directions
There are several potential future directions for research on DMMDA. One area of interest is the role of the 5-HT2A and 5-HT2C receptors in various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. DMMDA could be used as a tool to investigate the underlying mechanisms of these disorders and to develop new treatments. Another potential direction is the development of new DMMDA analogs with improved pharmacokinetic and pharmacodynamic properties. These analogs could have applications in both scientific research and clinical settings.
Conclusion
In conclusion, DMMDA is a synthetic compound with potential applications in scientific research. It has a unique structure and properties that make it a valuable tool for studying the role of the 5-HT2A and 5-HT2C receptors in various physiological and pathological processes. While it has some limitations, DMMDA has several advantages for use in experimental systems. Future research on DMMDA could lead to a better understanding of neuropsychiatric disorders and the development of new treatments.
Synthesis Methods
DMMDA can be synthesized through a multi-step process starting from commercially available precursors. The first step involves the preparation of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with dimethylamine to produce DMMDA. The overall yield of this process is around 40%, making it a viable method for producing DMMDA in the laboratory.
properties
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9-6-7-10(2)12(8-9)14-13(16)11(3)15(4)5/h6-8,11H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOVONBBQFIFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)


